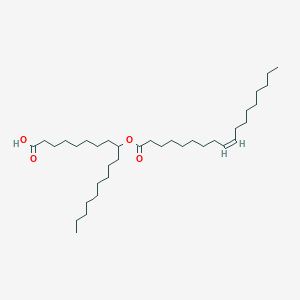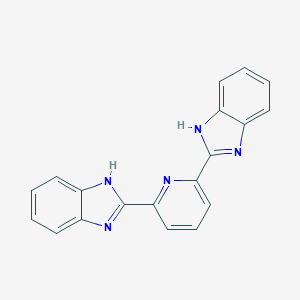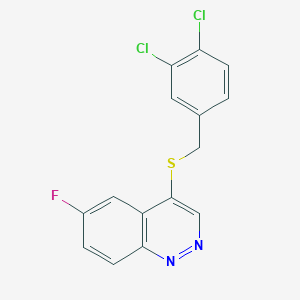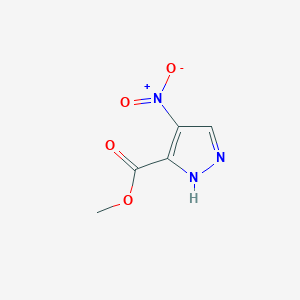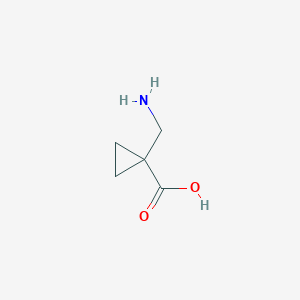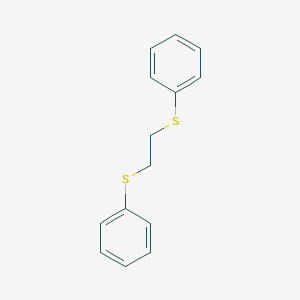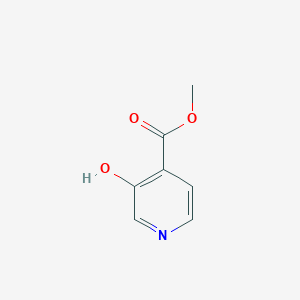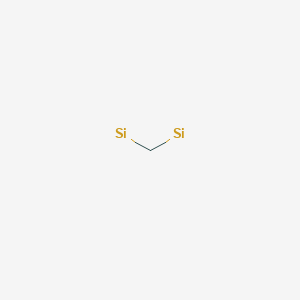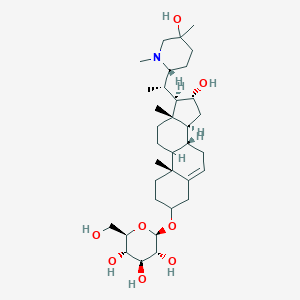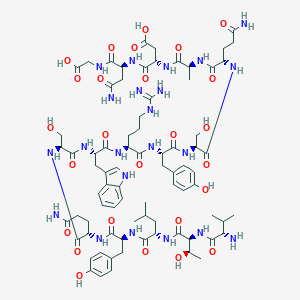
Tendamistat (12-26)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tendamistat (12-26) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a truncated version of the naturally occurring protein, bovine pancreatic trypsin inhibitor (BPTI), which is known for its ability to inhibit trypsin, a digestive enzyme. Tendamistat (12-26) has been found to have a similar inhibitory effect on trypsin, making it a valuable tool for studying the activity of this enzyme.
Mechanism Of Action
Tendamistat (Tendamistat (12-26)) works by binding to the active site of trypsin, preventing it from cleaving peptide bonds in proteins. This inhibition is reversible, meaning that the peptide can be removed from the active site, allowing trypsin to resume its activity.
Biochemical And Physiological Effects
In addition to its inhibitory effect on trypsin, Tendamistat (Tendamistat (12-26)) has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other protease enzymes, such as chymotrypsin and elastase. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tendamistat (Tendamistat (12-26)) in lab experiments is its specificity for trypsin. This allows researchers to study the effects of other proteins and enzymes on protein digestion without interference from trypsin. However, one limitation of using Tendamistat (Tendamistat (12-26)) is that it only inhibits trypsin, meaning that other enzymes involved in protein digestion may still be active.
Future Directions
There are several potential future directions for research on Tendamistat (Tendamistat (12-26)). One area of interest is the development of new inhibitors based on the structure of the peptide. Researchers are also exploring the use of Tendamistat (Tendamistat (12-26)) as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Additionally, there is interest in using Tendamistat (Tendamistat (12-26)) as a tool for studying the structure and function of other protease enzymes.
Synthesis Methods
Tendamistat (Tendamistat (12-26)) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can be performed on a large scale, making it a cost-effective way to produce large quantities of the peptide.
Scientific Research Applications
Tendamistat (Tendamistat (12-26)) has been used in a variety of scientific research applications. One of its primary uses is as a trypsin inhibitor. Trypsin is a protease enzyme that is involved in the digestion of proteins. By inhibiting trypsin, researchers can study the effects of other enzymes and proteins on protein digestion.
properties
CAS RN |
135307-06-1 |
|---|---|
Product Name |
Tendamistat (12-26) |
Molecular Formula |
C79H114N22O26 |
Molecular Weight |
1787.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI Key |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Other CAS RN |
135307-06-1 |
sequence |
VTLYQSWRYSQADNG |
synonyms |
HOE 467 HOE 467 A HOE 467A tendamistat tendamistat (12-26) tendamistate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




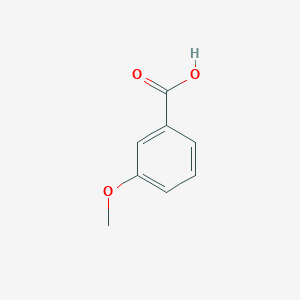
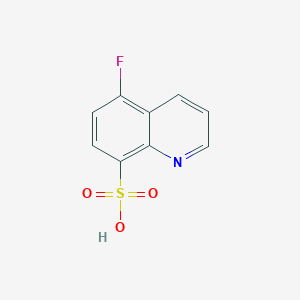
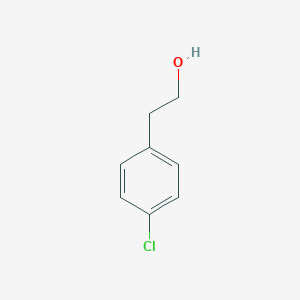
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
